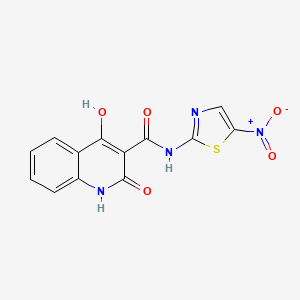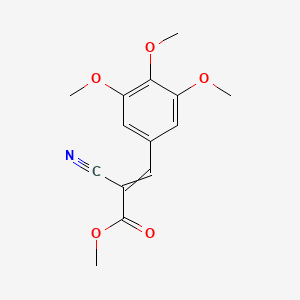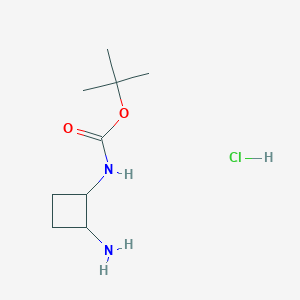![molecular formula C18H19NO3 B12450169 2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a benzoic acid derivative with a carbamoyl and phenylbutyl functional group attached to it. This compound is known for its potential anti-inflammatory and anti-tumor properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid can be achieved through various methods. One common method involves the reaction of 4-phenyl-2-butanone with benzoic acid in the presence of a suitable catalyst. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by reacting with chloroformic acid and ammonia.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid has been studied for its potential therapeutic applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its anti-inflammatory and anti-tumor properties.
Medicine: Potential use in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its therapeutic effects by inhibiting the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid: A cyclohexane derivative with similar therapeutic properties.
Labetalol EP Impurity A Hydrochloride: A compound with a similar phenylbutyl group but different therapeutic applications.
Uniqueness
2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer its distinct anti-inflammatory and anti-tumor properties. Its ability to modulate multiple molecular targets makes it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
2-(4-phenylbutan-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-10,13H,11-12H2,1H3,(H,19,20)(H,21,22) |
Clé InChI |
ZQANTKVCRZXSJX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O |
Solubilité |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)


![2-[N-(2,3-dimethylphenyl)benzenesulfonamido]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B12450129.png)
![N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)

![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)


![(2Z)-2-[(4-chlorophenyl)imino]-3-{2-[(5-nitropyridin-2-yl)amino]ethyl}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B12450166.png)
![(2Z)-3-{[Bis({[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-YL)but-2-EN-2-YL]oxy})europio]oxy}-4,4,4-trifluoro-1-(thiophen-2-YL)but-2-EN-1-one; phen](/img/structure/B12450168.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
![(E)-[(3-Nitropyridin-2-YL)methylidene]aminothiourea](/img/structure/B12450183.png)
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
